3,4-Diethylbenzoic acid
Overview
Description
3,4-Diethylbenzoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, where two ethyl groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diethylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of 3,4-diethylbenzaldehyde followed by oxidation. The hydrogenation step is carried out using a palladium or platinum catalyst under high pressure, and the oxidation is performed using an oxidizing agent such as potassium permanganate or chromium trioxide.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-diethylbenzaldehyde or this compound derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: 3,4-Diethylbenzaldehyde, this compound derivatives.
Reduction: 3,4-Diethylbenzyl alcohol.
Substitution: 3,4-Diethyl-2-nitrobenzoic acid, 3,4-Diethyl-2-chlorobenzoic acid.
Scientific Research Applications
3,4-Diethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3,4-Diethylbenzoic acid depends on its specific application. In general, it can act as a precursor to active pharmaceutical ingredients or as an intermediate in chemical reactions. The molecular targets and pathways involved vary based on the final product synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzoic acid: Similar structure but with methyl groups instead of ethyl groups.
3,4-Diethylbenzaldehyde: An aldehyde derivative of 3,4-Diethylbenzoic acid.
3,4-Diethylbenzyl alcohol: An alcohol derivative of this compound.
Uniqueness
This compound is unique due to the presence of ethyl groups, which can influence its reactivity and the types of reactions it undergoes. The ethyl groups provide steric hindrance and electronic effects that can alter the compound’s behavior compared to its methyl-substituted analogs.
Properties
IUPAC Name |
3,4-diethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUWNZQAIGJKSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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